molecular formula C17H11BrN2 B1494455 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole CAS No. 1449401-87-9

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole

Cat. No.: B1494455
CAS No.: 1449401-87-9
M. Wt: 323.2 g/mol
InChI Key: GDDKUPWTOMOOMB-UHFFFAOYSA-N
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Description

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridoindole core with a bromine atom at the 8th position and a phenyl group at the 5th position.

Preparation Methods

The synthesis of 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further brominated to obtain this compound .

Chemical Reactions Analysis

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C17H11BrN2
  • Molecular Weight: Approximately 323.19 g/mol
  • Structure: The compound features a bromine atom at the 8-position and a phenyl group at the 5-position of the pyrido[3,2-b]indole framework, which influences its reactivity and biological properties.

Anticancer Properties

Research indicates that 8-bromo-5-phenyl-5H-pyrido[3,2-b]indole exhibits significant anticancer activity. It has been studied for its potential in treating various types of cancer, including:

  • Acute Myeloid Leukemia (AML)
  • Non-Small Cell Lung Cancer
  • Colorectal Cancer
  • Multiple Myeloma

The compound acts as a bromodomain inhibitor, which is crucial for regulating gene expression involved in cancer progression. Its mechanism includes inhibiting bromodomain-containing proteins that are implicated in several inflammatory and neoplastic conditions .

Investigations into the interactions of this compound with biological macromolecules have shown promising results. For instance, studies on its cytotoxic effects against human leukemia cell lines (e.g., MV4-11) demonstrated a notable selectivity towards cancer cells compared to normal cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Fischer Indole Synthesis: This method allows for the formation of indole derivatives by cyclizing phenylhydrazines with carbonyl compounds.

The ability to modify this compound through substitution at various positions enhances its utility in drug design and development. For example, introducing different substituents can lead to derivatives with improved bioactivity and selectivity against specific cancer types.

Case Study: Anticancer Activity

A study evaluating the IC50 values of various derivatives of this compound against cancer cell lines revealed that certain substitutions significantly increased potency. For example:

CompoundIC50 (μM)Cancer Cell Line
1a0.042MV4-11
1b0.103A549
1c0.078HCT116

These findings indicate a strong correlation between structural modifications and enhanced anticancer activity .

Case Study: Bromodomain Inhibition

Another investigation highlighted the role of bromodomain inhibitors in inflammatory diseases. The application of this compound as a therapeutic agent was explored in conditions such as:

  • Acute Gout
  • Lupus Nephritis

In these studies, the compound demonstrated effectiveness in modulating inflammatory responses through its action on bromodomain-containing proteins .

Mechanism of Action

The mechanism of action of 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other similar compounds.

Biological Activity

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole is a heterocyclic compound belonging to the pyridoindole family, characterized by its unique halogenation and phenyl substitution. Its molecular formula is C17H11BrN2C_{17}H_{11}BrN_2 with a molecular weight of approximately 323.19 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The structural features of this compound significantly influence its reactivity and biological properties. The presence of the bromine atom at the 8-position and the phenyl group at the 5-position contribute to its unique chemical behavior, allowing it to participate in various nucleophilic substitution reactions and transformations.

Biological Activities

Research indicates that compounds within the pyridoindole class, including this compound, exhibit a range of biological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of pyridoindoles can induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways and causing cell cycle arrest . For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.
  • Inhibition of BET Proteins : The compound has been explored as a potential inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers. The binding affinities of related compounds have been quantified, demonstrating the potential for therapeutic applications in oncology .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to significant cell death through apoptosis. The mechanism was elucidated through flow cytometry and Western blot analysis, revealing an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins.

Case Study 2: BET Inhibition

In another study focused on BET inhibitors, derivatives of this compound were synthesized and tested for their binding affinities to BRD4 proteins. The results showed varying degrees of inhibition with Ki values ranging from nanomolar to micromolar concentrations, highlighting the compound's potential as a lead structure for developing selective BET inhibitors .

Research Findings

A comprehensive review on pyridoindoles noted that structural modifications significantly affect biological activity. For example, compounds with different halogen substitutions or additional functional groups exhibited enhanced activity against specific targets such as kinases involved in cancer progression .

Table 1: Comparative Biological Activities of Pyridoindole Derivatives

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 8; phenyl at position 5Anticancer, BET inhibition
7-Bromo-indole derivativeBromine at position 7Varying anticancer activities
6-Chloro-pyrido[3,2-b]indoleChlorine substitutionReduced activity compared to brominated analogs

Properties

IUPAC Name

8-bromo-5-phenylpyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2/c18-12-8-9-15-14(11-12)17-16(7-4-10-19-17)20(15)13-5-2-1-3-6-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKUPWTOMOOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=CC(=C4)Br)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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